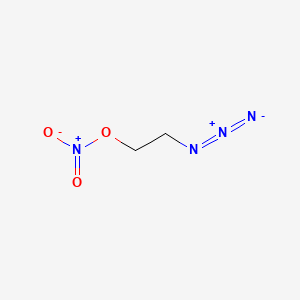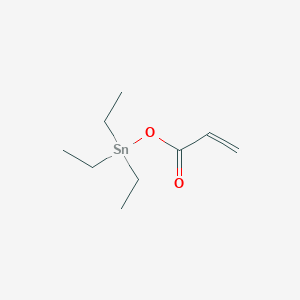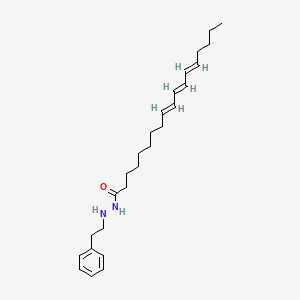
Methyl 14-chloro-14-oxotetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 14-chloro-14-oxotetradecanoate is an organic compound with the molecular formula C15H27ClO3. It contains a total of 45 bonds, including 18 non-hydrogen bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 14-chloro-14-oxotetradecanoate can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as tetradecanoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a chlorinating agent, such as thionyl chloride or phosphorus trichloride, and a catalyst to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Methyl 14-chloro-14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Methyl 14-chloro-14-oxotetradecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 14-chloro-14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with enzymes, receptors, and other biomolecules, leading to its observed effects .
相似化合物的比较
Similar Compounds
Methyl 14-oxotetradecanoate: Lacks the chlorine atom, resulting in different reactivity and properties.
Methyl 14-chlorotetradecanoate: Similar structure but without the oxo group, affecting its chemical behavior.
Methyl 14-hydroxy-14-oxotetradecanoate: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methyl 14-chloro-14-oxotetradecanoate is unique due to the presence of both a chlorine atom and an oxo group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
50516-00-2 |
|---|---|
分子式 |
C15H27ClO3 |
分子量 |
290.82 g/mol |
IUPAC 名称 |
methyl 14-chloro-14-oxotetradecanoate |
InChI |
InChI=1S/C15H27ClO3/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3 |
InChI 键 |
LRTIOIAFWCGIIF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)







![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

